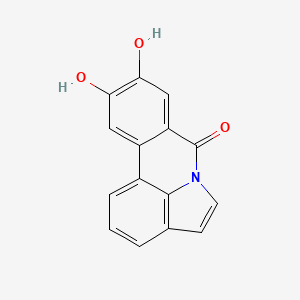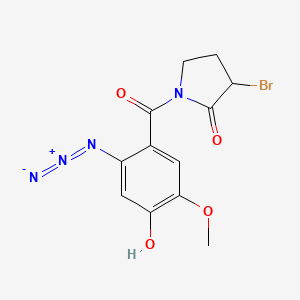
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one is a complex organic compound characterized by the presence of azido, hydroxy, methoxy, benzoyl, and bromopyrrolidinone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate, which can be achieved through the reaction of 2-azido-4-hydroxy-5-methoxybenzoic acid with appropriate reagents.
Bromination: The next step involves the bromination of the pyrrolidinone ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves the coupling of the benzoyl intermediate with the bromopyrrolidinone to form the desired compound. This step may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.
Oxidation: Potassium permanganate, water, room temperature.
Major Products:
Amines: Formed from the reduction of the azido group.
Carbonyl Compounds: Formed from the oxidation of the hydroxy group.
Aplicaciones Científicas De Investigación
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties.
Bioconjugation: The azido group can be used in click chemistry for the conjugation of biomolecules, facilitating the study of biological processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in biological systems.
Comparación Con Compuestos Similares
- 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one
- 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)pyrrolidine-2-carbaldehyde
Uniqueness: 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both azido and bromopyrrolidinone groups allows for versatile chemical transformations and the development of diverse derivatives.
Propiedades
Número CAS |
919511-71-0 |
|---|---|
Fórmula molecular |
C12H11BrN4O4 |
Peso molecular |
355.14 g/mol |
Nombre IUPAC |
1-(2-azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one |
InChI |
InChI=1S/C12H11BrN4O4/c1-21-10-4-6(8(15-16-14)5-9(10)18)11(19)17-3-2-7(13)12(17)20/h4-5,7,18H,2-3H2,1H3 |
Clave InChI |
AYEFFONTJXDKDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)N2CCC(C2=O)Br)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


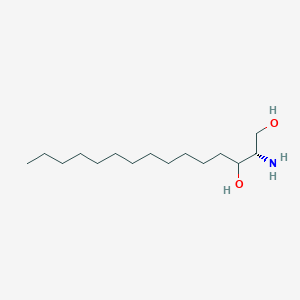
![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
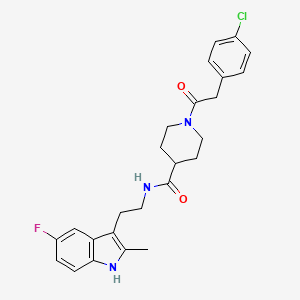
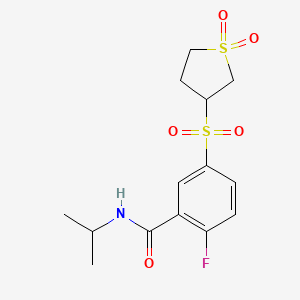
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)
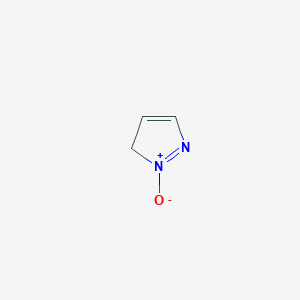

![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
